8,16-Pyranthrenedione, tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,16-Pyranthrenedione, tetrabromo- is a brominated derivative of pyranthrenedione. It is a polycyclic aromatic compound with the molecular formula C30H10Br4O2 and a molecular weight of 722.024 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,16-Pyranthrenedione, tetrabromo- typically involves the bromination of pyranthrenedione. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired degree of bromination .
Industrial Production Methods: Industrial production of 8,16-Pyranthrenedione, tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 8,16-Pyranthrenedione, tetrabromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrabromo derivative back to its parent compound or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
8,16-Pyranthrenedione, tetrabromo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 8,16-Pyranthrenedione, tetrabromo- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
- 4,5,6,9-Tetrabromo-8,16-pyranthrenedione
- 6,7,9,10-Tetrabromo-8,16-pyranthrenedione
- 2,3,4,15-Tetrabromo-8,16-pyranthrenedione
Comparison: 8,16-Pyranthrenedione, tetrabromo- is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61931-61-1 |
---|---|
Molecular Formula |
C30H10Br4O2 |
Molecular Weight |
722.0 g/mol |
IUPAC Name |
2,3,4,5-tetrabromopyranthrene-8,16-dione |
InChI |
InChI=1S/C30H10Br4O2/c31-19-10-18-24(28(34)27(19)33)25-23-16(30(18)36)6-5-11-9-17-12-3-1-2-4-13(12)29(35)15-8-7-14(26(25)32)22(20(11)23)21(15)17/h1-10H |
InChI Key |
VWGVTTALJUVJRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C(=C7C5=C(C=C4)C(=O)C8=CC(=C(C(=C87)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.